molecular formula C18H17FN2O2 B2456127 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide CAS No. 1797891-47-4

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No. B2456127
CAS RN: 1797891-47-4
M. Wt: 312.344
InChI Key: OVFMOCRDRUWAPW-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide, also known as FLI-06, is a small molecule that has been identified as a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide in lab experiments is its specificity for tankyrase inhibition. This specificity allows for targeted modulation of the Wnt signaling pathway without affecting other cellular processes. However, this compound has also been shown to have limitations in terms of its potency and selectivity, which may limit its effectiveness in certain disease models.

Future Directions

For N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide research include further optimization of its potency and selectivity, as well as investigation of its potential therapeutic effects in additional disease models. This compound may also be studied in combination with other therapeutic agents to enhance its efficacy. Additionally, the development of this compound analogs may provide new insights into the mechanism of action and potential therapeutic applications of this small molecule.

Synthesis Methods

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide can be synthesized using a multi-step process involving the reaction of 3-fluoroaniline with 2-bromoethyl methyl ether, followed by cyclization with indole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1H-indole-2-carboxamide has been shown to have potential therapeutic effects in several disease models. It has been studied as a potential treatment for cancer, neurodegenerative diseases, and inflammatory disorders. This compound has also been investigated for its ability to modulate the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-23-17(13-6-4-7-14(19)9-13)11-20-18(22)16-10-12-5-2-3-8-15(12)21-16/h2-10,17,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMOCRDRUWAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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